molecular formula C4H7NO2 B8817418 Diacetyl monoxime

Diacetyl monoxime

Cat. No.: B8817418
M. Wt: 101.10 g/mol
InChI Key: FSEUPUDHEBLWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetyl monoxime, also known as 2,3-butanedione monoxime, is an organic compound with the molecular formula C4H7NO2. It is a member of the oxime family, characterized by the presence of the hydroxyimino functional group (-C=NOH) attached to a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetyl monoxime can be synthesized through several methods. One common approach involves the reaction of diacetyl (2,3-butanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:

CH3COCOCH3+NH2OHHClCH3C(=NOH)COCH3+H2O+NaCl\text{CH}_3\text{COCOCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{CH}_3\text{C(=NOH)COCH}_3 + \text{H}_2\text{O} + \text{NaCl} CH3​COCOCH3​+NH2​OH⋅HCl→CH3​C(=NOH)COCH3​+H2​O+NaCl

The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-hydroxyiminobutan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diacetyl monoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted oximes and related derivatives.

Scientific Research Applications

Diacetyl monoxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in biochemical assays and as an inhibitor of certain enzymes.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxyiminobutan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also act as a chelating agent, binding to metal ions and altering their biological availability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanedione: A diketone with similar structural features but lacking the hydroxyimino group.

    3-Hydroxybutan-2-one: A hydroxyketone with a hydroxyl group instead of the hydroxyimino group.

    2,3-Butanedione dioxime: An oxime derivative with two oxime groups.

Uniqueness

Diacetyl monoxime is unique due to the presence of both a carbonyl and a hydroxyimino group, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

3-hydroxyiminobutan-2-one

InChI

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3

InChI Key

FSEUPUDHEBLWJY-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(=O)C

boiling_point

365 to 367 °F at 760 mmHg (NTP, 1992)

melting_point

171 to 172 °F (NTP, 1992)

physical_description

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992)
Cream-colored solid;  [CAMEO] White crystalline powder;  [Alfa Aesar MSDS]

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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